molecular formula C19H25NO4 B1521062 tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate CAS No. 1017781-53-1

tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

Cat. No. B1521062
M. Wt: 331.4 g/mol
InChI Key: WIKKPWJFQQMRHQ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C19H25NO4 . It has an average mass of 331.406 Da and a monoisotopic mass of 331.178345 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate” consists of 19 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It has been synthesized through a series of reactions starting from commercially available precursors. This compound is utilized in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer, demonstrating its significance in anticancer drug synthesis (Zhang et al., 2018).

Synthesis of Enantiopure Derivatives

The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor showcases the versatility of tert-butyl piperidinecarboxylates in generating chiral building blocks for pharmaceuticals. These derivatives are critical for the development of drugs with specific stereochemical requirements, highlighting the compound's role in the synthesis of biologically active molecules (Marin et al., 2004).

Development of Biologically Active Compounds

Tert-butyl piperidinecarboxylates have been utilized in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. These compounds are significant for the development of new biologically active molecules, providing a foundation for pharmaceutical research and drug discovery (Moskalenko & Boev, 2014).

Intermediate in Drug Synthesis

Another application involves the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer. This underscores the compound's role in the synthesis of targeted therapy drugs (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-19(2,3)24-18(23)20-11-9-15(10-12-20)17(22)13-16(21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKKPWJFQQMRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678113
Record name tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

CAS RN

1017781-53-1
Record name tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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